molecular formula C24H28N8O3S B2958650 8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 674819-11-5

8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2958650
CAS RN: 674819-11-5
M. Wt: 508.6
InChI Key: XHHPUCBKUBBHJJ-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used to improve the bioavailability of drug compounds . The compound also contains a methoxyphenyl group, which can contribute to the lipophilicity of the compound and can influence its pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The purine ring system is planar, while the piperazine ring is not. The presence of the methoxyphenyl group could introduce additional steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of the functional groups present .

Scientific Research Applications

Synthesis and Biological Applications

Compounds with structures similar to the queried chemical have been synthesized for their potential biological activities. For example, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were explored for their anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/2 inhibitors and showed significant analgesic and anti-inflammatory activities, with some demonstrating high inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Fluorescent Ligands for Receptor Studies

1-Arylpiperazine derivatives, a structural motif present in the queried compound, have been synthesized with environment-sensitive fluorescent moieties for studying human 5-HT1A receptors. These compounds displayed high receptor affinity and were used in fluorescence microscopy to visualize receptor overexpression, illustrating a research application in receptor binding and visualization studies (Lacivita et al., 2009).

Cardiovascular Activity

8-Alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl) purine diones were synthesized and evaluated for their cardiovascular activities, including antiarrhythmic and hypotensive effects. Some of these compounds showed promising prophylactic antiarrhythmic activity in experimental models, highlighting their potential in cardiovascular research (Chłoń-Rzepa et al., 2004).

HIV-1 Reverse Transcriptase Inhibitors

Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the discovery of bis(heteroaryl)piperazines (BHAPs) that are significantly more potent than the original compound. This research demonstrates the application of such compounds in the development of antiviral drugs (Romero et al., 1994).

Future Directions

The potential applications of this compound would depend on its biological activity. It could potentially be of interest in the development of new pharmaceuticals, given the presence of functional groups commonly found in drug molecules .

properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O3S/c1-28-20-19(21(33)29(2)24(28)34)32(15-16-36-22-25-9-4-10-26-22)23(27-20)31-13-11-30(12-14-31)17-5-7-18(35-3)8-6-17/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHPUCBKUBBHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

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